molecular formula C18H18ClN5O2S B12146126 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide

Cat. No.: B12146126
M. Wt: 403.9 g/mol
InChI Key: LWRCUCJQPXTGPT-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, an ethoxyphenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with ethyl chloroacetate.

    Introduction of the Ethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the ethoxyphenyl group is introduced onto the triazole ring.

    Attachment of the Chlorophenyl Group: This is typically done through an amide bond formation reaction, using 3-chlorophenylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide apart is its combination of a triazole ring with both ethoxyphenyl and chlorophenyl groups

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-2-26-15-8-6-12(7-9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-5-3-4-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

LWRCUCJQPXTGPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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